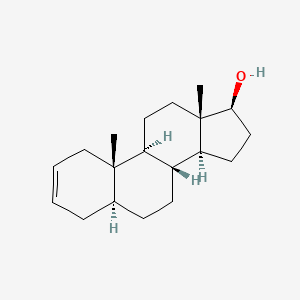

5alpha-Androstan-2-en-17beta-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-17,20H,5-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOWWOCANLUVIT-KYQPOWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC=CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949279 | |

| Record name | Androst-2-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2639-53-4 | |

| Record name | 5α-Androst-2-en-17β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2639-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-2-en-17-ol, (5alpha,17beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002639534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ba 2661 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-2-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROST-2-EN-17-OL, (5.ALPHA.,17.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ6K01W2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Characterization of Enzymes Involved in 5alpha Androstan 2 En 17beta Ol Biotransformation

The biotransformation of 5alpha-Androstan-2-en-17beta-ol and its precursors involves a host of enzymes that determine the metabolic fate of these compounds. Key enzyme families include hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 monooxygenases.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes play a pivotal role in the interconversion of 17-keto and 17β-hydroxy steroids. numberanalytics.comnumberanalytics.com For instance, the conversion of androstenedione (B190577) to testosterone (B1683101) is catalyzed by a 17β-HSD. numberanalytics.comnumberanalytics.com The activity of these enzymes is crucial for modulating the biological potency of androgens.

3α- and 3β-Hydroxysteroid Dehydrogenases (3α/β-HSDs): These enzymes are involved in the reduction of 3-keto steroids to 3α- or 3β-hydroxy steroids, and the reverse oxidation reactions. nih.gov They are key players in the inactivation and metabolism of potent androgens like DHT.

Steroid 5α-Reductase: As previously mentioned, this enzyme family is fundamental for the formation of the 5α-androstane skeleton from Δ4-steroid precursors. numberanalytics.comnumberanalytics.comnih.gov

Cytochrome P450 Enzymes: This superfamily of enzymes is involved in a wide range of oxidative reactions in steroid metabolism, including hydroxylations at various positions on the steroid nucleus.

Stereospecificity and Regioselectivity in Biotransformations of Androst 2 Ene Derivatives

The enzymatic biotransformation of androst-2-ene derivatives is characterized by a high degree of stereospecificity and regioselectivity. This means that enzymes catalyze reactions at specific positions on the steroid molecule and produce products with a defined three-dimensional arrangement.

For instance, microbial biotransformations have demonstrated the ability to introduce hydroxyl groups at specific positions on the steroid nucleus with high precision. Fungal strains like Fusarium culmorum and Aspergillus niger have been shown to hydroxylate androstene steroids at various positions, such as 6α, 9α, 12β, 15α, and 16β. researchgate.net This enzymatic precision is crucial for producing specific metabolites with distinct biological activities.

In Vitro Biotransformation Studies in Animal and Cellular Models

In vitro studies using animal tissues and cell cultures have been instrumental in elucidating the metabolic pathways of androstane (B1237026) derivatives. These models allow for the controlled investigation of enzymatic activities and metabolite formation.

For example, studies using perfused rabbit testes have shown the formation of 5alpha-androstan-17beta-ol-3-one (DHT), 5alpha-androstan-3alpha,17beta-diol, and 5alpha-androstan-3beta,17beta-diol (B1664121) from testosterone (B1683101). nih.gov Similarly, investigations using rat ventral prostate and liver cell fractions have detailed the metabolism of 5alpha-androstane-3beta,17beta-diol and 5alpha-androstane-3alpha,17beta-diol (B1664111), revealing the formation of various metabolites, including 17beta-hydroxy-5alpha-androstan-3-one. nih.gov

Human skin has also been identified as an androgen-responsive tissue with the capacity to metabolize androgens. The metabolism of 5α-androst-2-en-17-one has been studied in vivo, leading to the identification of over 15 different urinary metabolites. nih.govresearchgate.netdshs-koeln.de Interestingly, this research revealed the unexpected formation of metabolites with a 5β-configuration from a 5α-configured precursor. nih.govresearchgate.netdshs-koeln.de

Comparative Metabolic Profiles Across Diverse Model Organisms

Steroid Receptor Binding Kinetics and Affinity Profiling

The interaction between a steroid and its receptor is the first critical step in its mechanism of action. The affinity and kinetics of this binding determine the potency and duration of the steroid's effects. While comprehensive binding data for 5alpha-androstan-2-en-17beta-ol is limited in the public domain, studies on related androstane derivatives provide significant insights into how this class of molecules interacts with steroid receptors, particularly the androgen receptor (AR).

Research has demonstrated that the structure of an anabolic-androgenic steroid significantly influences its binding affinity for the AR in various tissues, as well as for sex hormone-binding globulin (SHBG). nih.gov For instance, a study comparing several anabolic steroids found that methyltrienolone (B1676529) (MT) exhibited the highest binding affinity for the AR in both skeletal muscle and prostate. nih.gov In contrast, other steroids like stanozolol (B1681124) and methanedienone showed weak AR binding. nih.gov The binding patterns were generally similar between muscle and prostate tissues. nih.gov

A derivative, 2-selena-A-nor-5alpha-androstan-17beta-ol, has been shown to selectively bind to the same specific receptor proteins as 5alpha-dihydrotestosterone (DHT) in prostate cytosol and to be retained within the cell nucleus, indicating it acts via the established androgen receptor pathway. nih.gov This suggests that modifications to the A-ring of the androstane structure can still permit recognition and high-affinity binding by the androgen receptor.

The table below summarizes the relative binding affinities (RBA) of various androgenic steroids to the androgen receptor and SHBG, providing a comparative context for androstane derivatives.

Interactive Table: Relative Binding Affinity (RBA) of Selected Steroids

| Compound | Receptor/Protein | Relative Binding Affinity (RBA) | Reference |

| Methyltrienolone (MT) | Androgen Receptor | 100 | nih.gov |

| 19-Nortestosterone | Androgen Receptor | 53 | nih.gov |

| Methenolone | Androgen Receptor | 29 | nih.gov |

| Testosterone (B1683101) | Androgen Receptor | 21 | nih.gov |

| 1α-Methyl-DHT (Mesterolone) | Androgen Receptor | 18 | nih.gov |

| 5α-Dihydrotestosterone (DHT) | Androgen Receptor | 15 | nih.gov |

| Stanozolol | Androgen Receptor | 4.5 | nih.gov |

| Methanedienone | Androgen Receptor | 3.5 | nih.gov |

| 1α-Methyl-DHT (Mesterolone) | SHBG | ~400 (relative to DHT) | nih.gov |

| 5α-Dihydrotestosterone (DHT) | SHBG | 100 | nih.gov |

| Testosterone | SHBG | 50 | nih.gov |

Ligand-Induced Conformational Dynamics of Steroid Receptors

The binding of a ligand to a nuclear receptor's ligand-binding domain (LBD) induces critical conformational changes in the receptor protein. nih.govnih.gov These structural rearrangements are fundamental for the receptor's subsequent interactions with DNA and coregulatory proteins (coactivators or corepressors), ultimately dictating the biological response. nih.gov

Upon agonist binding, the receptor undergoes a significant structural shift. A key event is the repositioning of a helical segment of the LBD, known as helix 12 (H12), which folds over the ligand-binding pocket. This movement creates a new surface, the Activation Function 2 (AF-2) domain, which is essential for the recruitment of coactivator proteins. tue.nl The specific shape and surface chemistry of the AF-2 domain, influenced by the bound ligand, determine which coactivators are recruited and the subsequent level of transcriptional activation.

Molecular dynamics simulations on the glucocorticoid receptor, another steroid receptor, have shown that different agonists can induce distinct conformational dynamics. nih.gov These differences can affect the stability of the receptor-coactivator complex and are correlated with the ligand's efficacy. nih.gov Although specific studies on this compound are not available, it is expected to induce a conformation in the androgen receptor that facilitates coactivator binding, consistent with its androgenic properties. The collective findings suggest a conserved mechanism of this cross-domain communication across the nuclear receptor family. nih.gov

Allosteric Modulation of Nuclear Receptors by Androstan-2-en-17beta-ol Derivatives

Allosteric modulation refers to the process where a molecule binds to a site on a receptor that is topographically distinct from the primary (orthosteric) ligand-binding site, causing a change in the receptor's function. tue.nlnih.gov This mechanism provides a sophisticated layer of regulation for nuclear receptors. tue.nlnih.gov

While the primary mode of action for most steroids is through the orthosteric ligand-binding pocket, some steroid metabolites have been shown to act as allosteric modulators of other nuclear receptors, such as the constitutive androstane receptor (CAR) and the pregnane (B1235032) X receptor (PXR). mdpi.com These receptors are crucial in sensing foreign chemicals (xenobiotics) and endogenous molecules, regulating their metabolism and elimination.

For example, the androstane metabolite 5α-androst-16-en-3α-ol (androstenol) and 5α-androstan-3α-ol are known to bind to and modulate the activity of CAR. mdpi.com These interactions can either inhibit or, in some cases, activate the receptor, depending on the specific compound and cellular context. mdpi.com The ability of androstane derivatives to bind to these xenobiotic receptors highlights a potential for cross-talk between androgen signaling and metabolic regulation pathways. Such allosteric interactions can fine-tune the physiological response to the primary ligand and offer alternative routes for therapeutic intervention. tue.nl

Downstream Transcriptional Regulation and Gene Expression Modulation in Cell Lines

The ultimate function of the steroid-receptor complex is to act as a transcription factor, modulating the expression of target genes. youtube.com After binding its ligand and translocating to the nucleus, the activated androgen receptor binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. nih.gov This binding event initiates the assembly of the transcriptional machinery, leading to an increase or decrease in the rate of gene transcription.

For example, in other hormonal systems, 17β-estradiol has been shown to up-regulate the expression of the N-myc downstream-regulated gene 2 (NDRG2) by binding to an estrogen response element in the gene's promoter. nih.gov It is plausible that androgens like this compound regulate a unique but overlapping set of genes through a similar mechanism involving AREs. The specific genes targeted and the magnitude of their regulation would depend on the cell type and the presence of specific coregulatory proteins.

Exploration of Non-Genomic Signaling Pathways Activated by Androstanoids

Beyond the classical genomic pathway that involves gene transcription, androgens can also elicit rapid, non-genomic effects. nih.govnih.gov These actions are too fast to be explained by changes in gene expression and are instead mediated by signaling events initiated at or near the cell membrane. nih.govfao.org

Evidence suggests that a subpopulation of androgen receptors, and potentially other novel membrane receptors, are located at the plasma membrane. nih.govnih.gov When an androgen binds to these membrane-associated receptors, it can rapidly activate intracellular signaling cascades. nih.govfao.org These pathways often involve the activation of kinase networks such as:

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. nih.gov

PI3K/Akt Pathway: This cascade is a key regulator of cell growth, survival, and metabolism. fao.org

These non-genomic actions can lead to rapid physiological responses, such as changes in intracellular calcium levels and the activation of various enzymes. nih.gov Furthermore, these rapid signaling pathways are not entirely separate from genomic actions; they can "crosstalk" with the classical nuclear signaling pathway. For instance, kinases activated by non-genomic signaling can phosphorylate the nuclear androgen receptor or its coactivators, thereby modulating its transcriptional activity. nih.gov

Interactions with Membrane Receptors and Other Cellular Targets

The non-genomic actions of androgens are predicated on their interaction with receptors located at the cell membrane. nih.gov While the classical androgen receptor can be recruited to the plasma membrane, there is also evidence for a distinct, putative membrane androgen receptor (mAR). nih.govnih.gov However, this receptor has not yet been definitively purified or cloned, making its characterization challenging. nih.gov

The interaction of androgens with these membrane targets can trigger a variety of downstream events:

G-Protein Activation: Androgen binding can lead to the modulation of G-protein activity, which in turn can activate enzymes like phospholipase C (PLC). nih.gov

Ion Channel Modulation: Androgens can rapidly alter intracellular ion concentrations, for example, by activating L-type calcium channels. nih.gov

Kinase Activation: A key event in non-genomic signaling is the activation of tyrosine kinases like Src. Activated Src can then phosphorylate a host of other proteins, propagating the signal throughout the cell and even influencing nuclear receptor trafficking and function. fao.org

These interactions demonstrate that the biological effects of androstanoids are not limited to their role as nuclear transcription factors. They also function as signaling molecules at the cell surface, initiating rapid and dynamic cellular responses that complement their long-term genomic effects.

Impact of A-Ring and D-Ring Modifications on Biological Potency and Selectivity

The structural integrity of the A-ring and D-ring of the androstane skeleton is pivotal for the biological activity of this compound analogues. Modifications to these rings can dramatically alter their interaction with target receptors and enzymes, thereby affecting their potency and selectivity.

Research into A- and D-ring structural modifications of androsterone (B159326) derivatives, which share the same core skeleton, has provided valuable SAR insights. nih.gov A study focused on inhibiting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer, demonstrated the differential impact of A-ring versus D-ring alterations. nih.gov While the diversification of the D-ring by introducing various groups at positions C16 and C17 generally resulted in less potent inhibitors compared to the lead compound, modifications to the A-ring proved more fruitful. nih.gov Specifically, replacing the androstane backbone with a nor-androstane or an estrane (B1239764) backbone led to the discovery of highly potent and promising estrane derivatives. nih.gov

For instance, the fusion of a pyridine (B92270) ring to the A-ring of androstane derivatives has been shown to enhance the affinity of 17α-picolyl compounds for the enzyme CYP17. rsc.org This modification also conferred selective antiproliferative activity against certain cancer cell lines. rsc.org Similarly, attaching a pyridine ring to the A-ring of steroidal D-homo lactones created new inhibitors of aldo-keto reductase 1C3. rsc.org These findings underscore that A-ring modifications can significantly modulate the anticancer properties of steroidal compounds. rsc.org

Furthermore, the conformational importance of an intact A-ring was highlighted in a study of a 1,2-seco-A-bisnor-5alpha-androstan-17beta-ol acetate. nih.gov Despite the opening of the A-ring, the resulting tricyclic compound maintained a steric profile similar to dihydrotestosterone (B1667394) derivatives with intact A-rings, which may account for its retained androgenic activity. nih.gov Another study on 2-selena-A-nor-5α-androstan-17β-ol, where a selenium atom replaces a carbon in a modified A-ring, showed that the compound could selectively bind to androgen receptors. umich.edu

The following table summarizes the effects of representative A-ring and D-ring modifications on the biological activity of androstane analogues.

| Modification | Compound Type | Effect on Biological Activity | Reference |

| A-Ring: Estrane Backbone | Androsterone Derivative | Increased inhibitory potency against 17β-HSD3. | nih.gov |

| A-Ring: Pyridine Fusion | 17α-picolyl androstane | Enhanced affinity for CYP17 and selective antiproliferative activity. | rsc.org |

| A-Ring: Pyridine Fusion | D-homo lactone androstane | Created inhibitors of aldo-keto reductase 1C3. | rsc.org |

| A-Ring: 1,2-seco-A-bisnor | 5alpha-androstan-17beta-ol acetate | Retained androgenic activity due to similar steric profile. | nih.gov |

| D-Ring: C16/C17 Diversification | Androsterone Derivative | Decreased inhibitory potency against 17β-HSD3. | nih.gov |

Significance of the C-17 Hydroxyl Group Stereochemistry and Substitutions

The hydroxyl group at the C-17 position and its stereochemistry are crucial determinants of the biological activity of this compound and its analogues. The "(17beta)" designation indicates that the hydroxyl group is oriented in the beta position, which is a key feature for interaction with many steroid receptors. ontosight.ai

Alterations at the C-17 position can profoundly impact the compound's function. For example, in the development of 5α-reductase inhibitors, a class of drugs used to treat androgen-dependent conditions, modifications at C-17 are common. The introduction of an acylurea moiety at C-17 in 4-azasteroid derivatives was found to increase the inhibitory activity against 5α-reductase type 2. nih.gov Similarly, progesterone (B1679170) derivatives with a carbamate (B1207046) moiety at C-17 have shown potential as 5α-reductase inhibitors. nih.gov

The stereochemistry of the C-17 hydroxyl group is critical for the proper binding and activation of androgen receptors. This specific orientation allows for precise interactions within the ligand-binding pocket of the receptor, influencing the compound's androgenic potential. While direct SAR studies on C-17 substitutions of this compound are not extensively detailed in the provided results, the broader literature on androstane derivatives consistently emphasizes the importance of the C-17beta-hydroxyl group for androgenic and other biological activities.

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional shape, or conformation, of this compound analogues is intrinsically linked to their ability to bind to specific biological targets like receptors and enzymes. Conformational analysis, therefore, is a critical tool for understanding and predicting the biological activity of these compounds.

The crystal and molecular structure of a tricyclic analogue, 1,2-seco-A-bisnor-5alpha-androstan-17beta-ol acetate, revealed that even with a cleaved A-ring, the molecule retains a steric profile remarkably similar to that of dihydrotestosterone derivatives with intact A-rings. nih.gov This conformational similarity is thought to be the reason why such molecules can still exhibit significant androgenic activity, as they can likely fit into the androgen receptor's binding pocket in a manner analogous to the natural ligand. nih.gov

Computational Chemistry and Molecular Docking Approaches for SAR Elucidation

Computational chemistry and molecular docking have become indispensable tools for elucidating the SAR of complex molecules like this compound analogues. These methods allow researchers to model the interactions between a ligand (the steroid analogue) and its protein target at an atomic level, providing insights that can guide the design of more potent and selective compounds.

Molecular docking studies, for instance, can predict the preferred binding orientation of a ligand within the active site of a receptor or enzyme. This information is crucial for understanding why certain structural modifications enhance or diminish biological activity. For example, in the development of inhibitors for 17β-HSD3, molecular docking could be used to visualize how different A-ring and D-ring analogues fit into the enzyme's active site, explaining the observed differences in their inhibitory potency. nih.gov

These computational approaches are often used in conjunction with experimental data to build robust SAR models. For example, after synthesizing and testing a series of analogues, computational methods can help to rationalize the experimental findings and predict the activity of new, yet-to-be-synthesized compounds. This iterative process of synthesis, testing, and computational modeling accelerates the drug discovery process. In the search for novel topoisomerase I inhibitors, molecular docking was used to scrutinize potential candidates from a large database, and subsequent molecular dynamics simulations were employed to verify the stability of the ligand-protein complex. nih.gov

Pharmacophore Modeling for Androstan-2-en-17beta-ol Ligands

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov These models serve as 3D templates for designing or identifying new active compounds. nih.gov

A pharmacophore model for ligands of a particular receptor would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific spatial geometry. mdpi.com For Androstan-2-en-17beta-ol ligands, a pharmacophore model would likely highlight the importance of the C-17 hydroxyl group (as a hydrogen bond donor) and the hydrophobic steroid backbone.

In cases where the 3D structure of the target protein is unknown, ligand-based pharmacophore models can be developed by superimposing a set of known active molecules and extracting their common chemical features. nih.gov This approach was successfully used to identify new inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.gov Several pharmacophore models were created and used to screen a database of compounds, leading to the identification of novel inhibitors with low micromolar efficacy. nih.gov The success rate of this virtual screening campaign demonstrates the utility of pharmacophore modeling in drug discovery. nih.gov

For Androstan-2-en-17beta-ol ligands, a pharmacophore model could be instrumental in identifying novel compounds with desired biological activities, whether as androgen receptor agonists or as inhibitors of specific enzymes. By defining the key structural requirements for activity, these models can guide the rational design of new analogues with improved potency and selectivity.

Advanced Analytical Methodologies for Research on 5alpha Androstan 2 En 17beta Ol

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-resolution liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and profiling metabolites of 5alpha-Androstan-2-en-17beta-ol. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers. semanticscholar.orgnih.gov This allows for the confident identification of metabolites in complex biological matrices like urine, serum, and tissue extracts. semanticscholar.orgbioscientifica.com

In a typical workflow, a biological sample is first subjected to an extraction process, often liquid-liquid extraction, to isolate the steroid fraction. semanticscholar.org The extract is then injected into the LC system, where metabolites are separated based on their physicochemical properties. The separated compounds are then introduced into the mass spectrometer, which provides high-resolution mass data. This data, in conjunction with retention times, allows for the tentative identification of metabolites. researchgate.net For instance, a study on the metabolism of a related compound, 5α-androst-2-en-17-one, successfully identified its primary metabolites in human urine using a combination of LC-MS, GC-MS, and NMR. researchgate.net

The high sensitivity of modern LC-MS systems, often reaching picogram or even femtogram levels, is essential for detecting the low concentrations of steroid metabolites typically found in biological samples. bioscientifica.com Furthermore, high-resolution mass spectrometry (HRMS) provides the specificity needed to distinguish between structurally similar steroid isomers, which is a common challenge in steroid analysis. semanticscholar.org

Table 1: Key Features of High-Resolution LC-MS for Metabolite Profiling

| Feature | Description | Relevance to this compound Research |

| High Mass Accuracy | Enables the determination of elemental composition, aiding in the identification of unknown metabolites. | Crucial for distinguishing between isomers and confirming the identity of novel metabolic products. |

| High Resolution | Allows for the separation of ions with very similar mass-to-charge ratios. | Essential for resolving complex mixtures of steroid metabolites in biological samples. semanticscholar.org |

| Sensitivity | Capable of detecting very low concentrations of analytes. | Necessary for quantifying the often low levels of steroid metabolites in biological fluids and tissues. bioscientifica.com |

| Versatility | Can be coupled with various ionization techniques (e.g., ESI, APCI) to analyze a wide range of compounds. | Allows for the analysis of both the parent compound and its various conjugated and unconjugated metabolites. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantitative Analysis in Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the quantitative analysis of steroids, including this compound, in biological matrices. bioscientifica.comnih.gov Due to the low volatility of most steroids, a derivatization step is typically required prior to GC-MS analysis to make them more volatile and thermally stable. nih.gov Common derivatization reagents include silylating agents (e.g., TMS) and acylating agents. nih.govmdpi.com

For quantitative analysis, a known amount of an internal standard, often a deuterated analog of the analyte, is added to the sample before extraction and derivatization. nih.gov This allows for accurate quantification by correcting for any sample loss during preparation and analysis. The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis by monitoring only specific ions characteristic of the target analyte and its internal standard. nih.gov

GC-MS has been successfully used to quantify a wide range of androgens and their metabolites in various biological samples, including serum, urine, and hair. nih.govnih.govnih.gov For example, a GC-MS method was developed and validated for the simultaneous determination of eight steroids in human hair, demonstrating the technique's capability for multi-analyte quantification. nih.gov

Table 2: Comparison of Derivatization Agents for GC-MS Analysis of Steroids

| Derivatization Agent | Target Functional Group(s) | Advantages | Disadvantages |

| Trimethylsilyl (TMS) ethers | Hydroxyl groups | Good thermal stability, produces characteristic mass spectra. | Can be sensitive to moisture. |

| Pentafluorophenyldimethylsilyl (flophemesyl) derivatives | Hydroxyl groups | High sensitivity in electron capture detection. | May require more specialized handling. nih.gov |

| Trifluoroacetate (TFA) esters | Hydroxyl groups | Enhances electron affinity and produces specific fragmentation patterns. mdpi.com | Can be less stable than silyl (B83357) derivatives. |

| Oxime derivatives | Keto groups | Improves ionization efficiency and sensitivity. nih.gov | Adds an additional step to the sample preparation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and conformational analysis of steroids like this compound. nih.govresearchgate.net While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms and their spatial arrangement. researchgate.net

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, allowing for the complete assignment of the molecular structure. acs.org

NMR is particularly valuable for studying the conformation of the steroid nucleus. The conformation of the A-ring and other parts of the steroid skeleton can significantly influence its biological activity. acs.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can determine the preferred conformation of the molecule in solution. acs.org Solid-state NMR has also been employed to study the conformation of steroids in a lipid environment, which can differ from their conformation in solution. nih.govresearchgate.net

Isotope-Dilution Mass Spectrometry for Absolute Quantification in Research Samples

Isotope-dilution mass spectrometry (ID-MS) is considered the gold standard for the absolute quantification of analytes in complex samples. nih.gov This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). clearsynth.com

The use of a stable isotope-labeled internal standard allows for highly accurate and precise quantification because it co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement. nih.govnih.gov This is a significant advantage over methods that use a structurally similar but not identical internal standard.

The synthesis of deuterated standards for androstane (B1237026) derivatives has been reported, enabling the application of ID-MS for their quantification. nih.gov For example, deuterium-labeled 5alpha-androstane-3alpha,17beta-diol (B1664111) has been synthesized for use as an internal standard. nih.gov The choice of the position of the isotopic label is crucial to avoid potential deuterium-proton exchange during sample preparation or analysis. sigmaaldrich.com

Development of High-Throughput Screening Assays for Androstanoid Interactions in Research Settings

High-throughput screening (HTS) assays are essential for discovering and characterizing the interactions of large numbers of compounds, including androstanoids, with biological targets such as receptors and enzymes. nih.gov In the context of this compound research, HTS assays can be used to investigate its binding affinity to the androgen receptor or its potential to modulate the activity of steroidogenic enzymes.

One common type of HTS assay is the competitive binding assay, where a labeled ligand (e.g., a radiolabeled or fluorescently labeled androgen) competes with unlabeled test compounds for binding to the target receptor. nih.gov The ability of a test compound to displace the labeled ligand is a measure of its binding affinity.

The development of HTS assays often involves the miniaturization of the assay format (e.g., using 96- or 384-well plates) and the use of automated liquid handling systems to increase throughput. The detection method should be sensitive, robust, and amenable to automation. While traditional methods have used radiolabels, newer assays often employ fluorescence- or luminescence-based detection for improved safety and ease of use.

Biological Roles and Physiological Implications of 5alpha Androstan 2 En 17beta Ol in Model Systems

Modulation of Cellular Processes in Isolated Cell Lines

There is no specific information available in the reviewed scientific literature regarding the direct effects of 5alpha-Androstan-2-en-17beta-ol on cellular processes in isolated cell lines. Studies on related androstane (B1237026) compounds have explored their influence on cell proliferation and signaling pathways in various cell types, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Endocrine Regulation and Homeostasis in Animal Models

Detailed studies on the role of this compound in endocrine regulation and homeostasis in animal models are not present in the available literature. Research on other 5-alpha-reduced androgens has demonstrated effects on testicular function and hormone levels in animal models, but specific data for this compound is lacking.

Influence on Reproductive Physiology in Non-Human Organisms

While research has identified various testosterone (B1683101) metabolites, including related androstane diols, in the reproductive tissues of non-human organisms, specific studies detailing the influence of this compound on reproductive physiology are absent from the scientific record.

Neuroactive Steroid Properties and Effects on Neural Function in Animal Models

The potential neuroactive properties of this compound and its effects on neural function in animal models have not been specifically investigated in the reviewed literature. The broader category of neuroactive steroids includes compounds that modulate neuronal activity, but the specific contribution of this compound to these effects remains uncharacterized.

Roles in Developmental Biology in Animal Models

There is no available research data on the specific roles of this compound in the developmental biology of animal models. The influence of androgens on development is a recognized field of study, but the particular functions of this compound during embryogenesis or postnatal development have not been documented.

Immunomodulatory Activities in Preclinical Studies

Preclinical studies investigating the potential immunomodulatory activities of this compound are not found in the public domain. The interaction of sex steroids with the immune system is an area of active research, but specific data for this compound is not available.

Based on a comprehensive search of scientific databases, there is insufficient specific data available to generate a thorough and informative article on the biological roles and physiological implications of this compound according to the provided outline. The existing body of research focuses on other related androstane compounds, and their findings cannot be extrapolated to this compound without direct experimental validation. Further research is required to elucidate the specific biological functions of this particular steroid.

Future Directions and Emerging Research Avenues for 5alpha Androstan 2 En 17beta Ol

Integration with Multi-Omics Approaches in Steroid Research

The era of "omics" provides a powerful lens through which to re-examine the biological role of steroids like 5alpha-Androstan-2-en-17beta-ol. The integration of this compound into multi-omics studies, encompassing genomics, proteomics, and metabolomics, holds the key to a more holistic understanding of its function. Such approaches can move beyond the study of single-molecule interactions to reveal the broader impact on cellular and physiological networks.

Steroid metabolome studies, in particular, could unveil previously unknown metabolic pathways and biomarkers associated with this compound administration. Monitoring shifts in the "steroidome"—the complete set of steroids in a biological system—can help identify novel metabolites and elucidate the compound's influence on endocrine regulation. These studies may also contribute to the discovery of biomarkers for various physiological and pathological states. nih.gov

Application as a Chemical Probe for Elucidating Novel Steroidogenic Pathways

The unique structure of this compound makes it a valuable tool for probing the intricacies of steroid metabolism. Its closely related ketone form, 5α-androst-2-en-17-one, has already demonstrated unexpected metabolic transformations, such as the conversion of a 5α-configured steroid into 5β-metabolites. This surprising finding highlights the potential of these molecules to challenge existing models of steroidogenesis and reveal novel enzymatic activities.

By tracing the metabolic fate of isotopically labeled this compound, researchers can map its biotransformation pathways in various tissues. This can lead to the identification and characterization of enzymes involved in its metabolism, potentially uncovering new regulatory points within the steroidogenic cascade.

Exploration of Novel Therapeutic Targets Based on this compound Scaffolds (Preclinical Investigations)

The androstane (B1237026) skeleton serves as a versatile scaffold for the development of new therapeutic agents. Preclinical investigations into derivatives of the this compound backbone could lead to the discovery of molecules with novel therapeutic applications. The focus of such research extends beyond traditional androgenic effects to encompass areas like oncology and inflammation.

For instance, research into other androstane derivatives has shown promise in developing anti-cancer agents. Studies on 2-arylideneandrostene derivatives have identified compounds with significant anti-inflammatory properties. mdpi.com Furthermore, aminosteroid (B1218566) derivatives built on an androstane framework have demonstrated antiproliferative activity in various cancer cell lines, including prostate cancer. mdpi.com These findings suggest that the this compound scaffold could be a starting point for designing new drugs with targeted therapeutic actions. The exploration of modifications at different positions of the steroid nucleus could yield compounds with enhanced efficacy and reduced side effects.

Table 1: Preclinical Research on Androstane Derivatives

| Androstane Derivative | Therapeutic Area | Key Preclinical Finding | Reference |

|---|---|---|---|

| 2-Arylideneandrostene derivatives | Anti-inflammatory | Exhibited potent inhibition of nitric oxide release in microglia cells. | mdpi.com |

| Aminosteroid derivatives (androstane backbone) | Oncology | Showed antiproliferative activity against various cancer cell lines, including prostate cancer. | mdpi.com |

| 16α-(3'-chloropropyl)-5α-androstane-3α,17β-diol | Oncology (Antiandrogen) | Demonstrated antiproliferative activity on androgen-sensitive Shionogi cells. | nih.gov |

| 2β-amino-5α-androstane-3α,17β-diol N-derivatives | Oncology (Leukemia) | Inhibited the proliferation of human leukemia HL-60 cells. | nih.gov |

Advancements in Stereospecific Synthesis and Derivatization for Enhanced Biological Activity

The biological activity of steroids is exquisitely dependent on their three-dimensional structure. Therefore, advancements in the stereospecific synthesis of this compound and its derivatives are crucial for exploring its full therapeutic potential. The development of efficient and selective synthetic methods will enable the creation of novel analogues with tailored biological activities.

For example, methods for the introduction of various functional groups at specific positions on the androstane nucleus can lead to compounds with altered receptor binding affinities, metabolic stabilities, and pharmacokinetic profiles. mdpi.com Patents have described the synthesis of 17α-substituted derivatives of 5α-androst-2-en-17β-ol, showcasing the potential for creating a diverse library of compounds for biological screening. google.com The synthesis of related compounds like 5α-androst-1-ene-3,17-dione has also been optimized, providing a basis for developing efficient synthetic routes to other androstene derivatives. nih.gov

Methodological Innovations in Androstanoid Analysis and Quantification for Research Purposes

Progress in understanding the roles of this compound is intrinsically linked to our ability to accurately detect and quantify it and its metabolites in complex biological matrices. Continuous innovation in analytical techniques is therefore essential for advancing research in this area.

Modern mass spectrometry (MS) techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for steroid analysis due to their high sensitivity and specificity. nih.govnih.gov High-resolution mass spectrometry (HRMS) further enhances the ability to identify and characterize novel metabolites. sciex.com Innovations in ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have improved the analysis of a wide range of steroid conjugates. nih.gov

The development of automated sample preparation techniques and advanced data analysis software is also crucial for high-throughput steroid profiling in research settings. rsc.orgchromatographyonline.com These methodological advancements will enable more comprehensive and precise investigations into the pharmacokinetics and metabolism of this compound.

Q & A

Basic: What synthetic methodologies are recommended for producing 5alpha-Androstan-2-en-17beta-ol with high stereochemical purity?

Answer:

Synthesis should prioritize stereochemical control at the 5α and 17β positions. A common approach involves catalytic hydrogenation of Δ2-ene precursors using palladium-on-carbon (Pd/C) under controlled pressure (1–3 atm) to ensure 5α-reduction . Post-reduction, hydroxylation at the 17β position can be achieved via Sharpless epoxidation followed by regioselective ring-opening, though solvent polarity and temperature must be optimized to minimize byproducts . Purification via reverse-phase HPLC (C18 column, methanol/water gradient) ensures removal of diastereomeric impurities . Researchers must validate stereochemistry using NOESY NMR to confirm spatial proximity of 17β-OH to adjacent protons .

Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers are diagnostic?

Answer:

- NMR :

- ¹H NMR : The 17β-OH proton appears as a broad singlet (δ 1.2–1.5 ppm), while the Δ2-ene proton resonates as a multiplet (δ 5.3–5.7 ppm). Coupling constants (J = 8–10 Hz) between C1 and C3 protons confirm chair conformation in the A-ring .

- ¹³C NMR : The C17 hydroxylated carbon appears at δ 70–75 ppm, distinct from non-hydroxylated analogs .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ with a mass accuracy <5 ppm. Fragmentation patterns (e.g., loss of H₂O at m/z 18) confirm hydroxyl group presence .

- IR : A strong O-H stretch (~3400 cm⁻¹) and C=C stretch (~1650 cm⁻¹) validate functional groups .

Advanced: How should researchers resolve contradictions in reported bioactivity data across in vitro models?

Answer:

Discrepancies often arise from variations in cell-line androgen receptor (AR) expression levels or assay conditions. To address this:

Standardize Assay Conditions : Use AR-positive cell lines (e.g., LNCaP) with controlled serum-starvation periods (≥24 hrs) to minimize confounding growth factors .

Dose-Response Validation : Perform full dose-response curves (10⁻¹²–10⁻⁶ M) with triplicate technical replicates to assess potency (EC₅₀) and efficacy (Emax) .

Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity (I² statistic) and identify outliers .

Advanced: What strategies enhance the stability of this compound in long-term biochemical studies?

Answer:

- Storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation of the Δ2-ene moiety. Avoid repeated freeze-thaw cycles .

- Solvent Selection : Use tert-butanol or DMSO (dry) for stock solutions, as aqueous buffers at pH >7 accelerate degradation via hydroxyl group deprotonation .

- Stability Monitoring : Conduct periodic LC-MS analyses (every 3 months) to detect degradation products (e.g., 5α-Androstan-17β-ol-2-one from oxidation) .

Basic: What HPLC parameters ensure accurate quantification of this compound in complex matrices?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm) with a pre-column filter (0.45 µm) .

- Mobile Phase : Acetonitrile/water (65:35 v/v) at 1.0 mL/min, with 0.1% formic acid to enhance peak symmetry .

- Detection : UV at 240 nm (λmax for Δ2-ene) or MS/MS in SRM mode (m/z 275 → 257 for quantification) . Calibrate using a 5-point linear curve (R² >0.99) with internal standards (e.g., deuterated analogs) .

Advanced: How can computational modeling predict metabolic pathways in mammalian systems?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4 and CYP17A1 isoforms. Focus on binding energies (<-8 kcal/mol) to predict hydroxylation or epoxidation sites .

- Metabolite Identification : Compare in silico predictions (e.g., MetaSite) with in vitro hepatocyte incubation data (LC-HRMS) to validate major Phase I metabolites .

- Kinetic Parameters : Integrate Michaelis-Menten constants (Km, Vmax) from recombinant enzyme assays into PBPK models for dose extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.